cis-Aconitic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31662. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

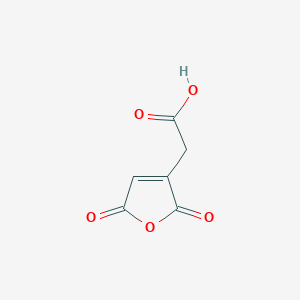

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dioxofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O5/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJRTUUUJYMTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)OC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064228 | |

| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6318-55-4, 31511-11-2 | |

| Record name | Aconitic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aconitic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Aconitic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-dihydro-2,5-dioxofuran-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACONITIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G00QN452A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to cis-Aconitic Anhydride for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis-aconitic anhydride (B1165640), a key reagent in the development of advanced drug delivery systems. This document details its chemical and physical properties, synthesis and purification protocols, and its application in pH-sensitive therapeutic formulations.

Core Properties of cis-Aconitic Anhydride

This compound (CAS Number: 6318-55-4) is a cyclic anhydride of cis-aconitic acid.[1][2][3] It is a valuable building block in organic synthesis, particularly for introducing pH-sensitive linkers in drug-polymer conjugates.[4][5]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 6318-55-4 | [1][2][3] |

| Molecular Formula | C₆H₄O₅ | [2][3] |

| Molecular Weight | 156.09 g/mol | [2] |

| Appearance | White to cream or pale brown crystalline powder | N/A |

| Melting Point | 75-78 °C | [4] |

| Boiling Point | 397.8±25.0 °C (Predicted) | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents such as xylene and acetic anhydride | [4] |

| Density | 1.621±0.06 g/cm³ (Predicted) | [4] |

Spectral Data

| Spectroscopy | Key Features |

| Infrared (IR) | The IR spectrum of this compound is characterized by two distinct carbonyl (C=O) stretching peaks due to symmetric and asymmetric vibrations of the anhydride functional group. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. |

Synthesis and Purification

The synthesis of this compound is typically a two-step process starting from the readily available citric acid.

Experimental Protocol: Synthesis of cis-Aconitic Acid from Citric Acid

This procedure is adapted from the established method for preparing aconitic acid.[6]

-

Dehydration of Citric Acid:

-

In a round-bottomed flask equipped with a reflux condenser, combine 210 g (1 mole) of powdered citric acid monohydrate with a solution of 210 g (115 cc, 2 moles) of concentrated sulfuric acid in 105 cc of water.[6]

-

Heat the mixture in an oil bath maintained at 140-145°C for seven hours.[6]

-

Pour the resulting light brown solution into a shallow dish and rinse the flask with a small amount of hot glacial acetic acid.[6]

-

Allow the solution to cool slowly to 41-42°C with occasional stirring to induce crystallization of aconitic acid.[6]

-

Collect the solid by suction filtration.[6]

-

The crude product can be purified by recrystallization from glacial acetic acid to yield a mixture of cis- and trans-aconitic acid.[6]

-

Experimental Protocol: Preparation of this compound

This protocol is based on the general method for anhydride formation.[4]

-

Cyclization of cis-Aconitic Acid:

-

Reflux the prepared aconitic acid (containing the cis-isomer) in xylene (approximately 7.5 parts) for one hour.[4]

-

Alternatively, reflux the acid in acetic anhydride.[4]

-

After the reaction is complete, evaporate the solvent under reduced pressure.[4]

-

Recrystallize the resulting residue from benzene (B151609) to obtain purified this compound.[4]

-

Note: this compound is sensitive to moisture and should be handled under anhydrous conditions.[4]

-

Role in Biological Pathways

cis-Aconitic acid, the precursor to the anhydride, is a key intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway.

The Citric Acid Cycle

In the citric acid cycle, citrate (B86180) is isomerized to isocitrate. This reaction proceeds through a cis-aconitate intermediate and is catalyzed by the enzyme aconitase.[7]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scbt.com [scbt.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

cis-Aconitic anhydride chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of cis-aconitic anhydride (B1165640), covering its chemical identity, structural details, physicochemical properties, synthesis, and significant roles in biochemical pathways and therapeutic applications.

Chemical Structure and IUPAC Name

cis-Aconitic anhydride is a cyclic dicarboxylic anhydride derived from cis-aconitic acid. Its structure features a five-membered furan-2,5-dione ring substituted with an acetic acid group.

IUPAC Name: 2-(2,5-dioxofuran-3-yl)acetic acid[1][2]

Synonyms: cis-Propene-1,2,3-tricarboxylic anhydride[3][4]

The chemical structure can be visualized as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₄O₅ | [3][4][5][6] |

| Molecular Weight | 156.09 g/mol | [3] |

| CAS Number | 6318-55-4 | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 75-78 °C | [3] |

| Solubility | Soluble in acetone (B3395972) and ethanol. Reacts with water. | |

| SMILES | O=C(O)CC1=CC(=O)OC1=O | [3] |

| InChI | 1S/C6H4O5/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2,(H,7,8) | [3] |

Experimental Protocols

The synthesis of this compound is typically a two-step process, starting from the dehydration of citric acid to form cis-aconitic acid, followed by cyclization to the anhydride.

Step 1: Synthesis of cis-Aconitic Acid from Citric Acid

This protocol is adapted from established methods of dehydrating citric acid.

-

Materials:

-

Citric acid monohydrate (210 g, 1 mole)

-

Concentrated sulfuric acid (210 g, 2 moles)

-

Deionized water

-

1 L round-bottom flask

-

Reflux condenser

-

Oil bath

-

Shallow dish

-

Suction funnel

-

-

Procedure:

-

In the 1 L round-bottom flask, combine 210 g of powdered citric acid monohydrate with a solution of 210 g of concentrated sulfuric acid in 105 mL of water.

-

Equip the flask with a reflux condenser.

-

Heat the mixture in an oil bath maintained at 140-145 °C for 7 hours.

-

Pour the resulting light brown solution into a shallow dish and allow it to cool slowly.

-

As the solution cools, cis-aconitic acid will crystallize. Stir occasionally to break up the solid mass.

-

Collect the solid product by suction filtration.

-

The crude cis-aconitic acid can be purified by recrystallization from glacial acetic acid.

-

Step 2: Cyclization to this compound

-

Materials:

-

cis-Aconitic acid (from Step 1)

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Rotary evaporator

-

-

Procedure:

-

Place the dried cis-aconitic acid into a round-bottom flask.

-

Add an excess of acetic anhydride.

-

Reflux the mixture for 1-2 hours.

-

After the reaction is complete, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound, which can be purified by recrystallization from a suitable solvent like benzene (B151609) or a mixture of ethyl acetate (B1210297) and hexane.

-

Biological Significance and Applications

cis-Aconitic acid is a key intermediate in the citric acid cycle, a fundamental metabolic pathway. The enzyme aconitase catalyzes the reversible conversion of citrate (B86180) to isocitrate, with cis-aconitate as the intermediate. This isomerization is crucial for the subsequent oxidative decarboxylation steps of the cycle.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Khan Academy [khanacademy.org]

- 5. Citraconic anhydride synthesis - chemicalbook [chemicalbook.com]

- 6. Citric Acid Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

cis-Aconitic anhydride molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information regarding the molecular properties of cis-aconitic anhydride (B1165640), a key reagent in various chemical syntheses.

Core Molecular Data

cis-Aconitic anhydride, also known as cis-propene-1,2,3-tricarboxylic anhydride, is a significant chemical intermediate.[1][2] Its fundamental molecular characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄O₅ | [1][2][3][4][5] |

| Molecular Weight | 156.09 g/mol | [1][2][3][4] |

| CAS Number | 6318-55-4 | [1][2][4][5] |

Chemical Structure and Properties

This compound is a cyclic molecule derived from cis-aconitic acid. It is sensitive to moisture and is utilized in the preparation of pH-sensitive polymers and nanoparticles for drug delivery applications.[3][6][7]

Logical Relationship Diagram

The following diagram illustrates the conceptual relationship between cis-aconitic acid, the formation of this compound, and its primary molecular identifiers.

Caption: Formation and properties of this compound.

Experimental Protocols

While this guide focuses on the molecular weight and formula, a common experimental protocol for the synthesis of this compound involves the dehydration of cis-aconitic acid. This can be achieved by refluxing in a solvent such as xylene or with acetic anhydride, followed by evaporation and recrystallization from a suitable solvent like benzene.[3][6] It is crucial to handle the compound in a moisture-sensitive environment.[3][6]

Disclaimer: The experimental details provided are for informational purposes only and should be supplemented with a comprehensive literature review and risk assessment before any laboratory work is undertaken.

References

- 1. scbt.com [scbt.com]

- 2. This compound 95 6318-55-4 [sigmaaldrich.com]

- 3. This compound | 6318-55-4 [chemicalbook.com]

- 4. cis-アコニット酸無水物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. Page loading... [guidechem.com]

- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Solubility of cis-Aconitic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cis-aconitic anhydride (B1165640). Given the compound's reactivity, particularly its sensitivity to moisture, this document outlines its qualitative solubility in various solvents, presents quantitative solubility data for structurally analogous cyclic anhydrides to offer a comparative reference, and details a robust experimental protocol for determining the solubility of moisture-sensitive compounds. Furthermore, this guide includes visualizations of relevant experimental workflows and a conceptual signaling pathway pertinent to its application in drug delivery.

Introduction to cis-Aconitic Anhydride

This compound (CAS 6318-55-4) is a cyclic dicarboxylic anhydride. It is a derivative of cis-aconitic acid, an intermediate in the Krebs cycle. The anhydride is of significant interest in pharmaceutical sciences and polymer chemistry, primarily due to its utility as a pH-sensitive linker in drug delivery systems.[1][2][3] Its ability to undergo hydrolysis under acidic conditions allows for the targeted release of conjugated therapeutic agents in the acidic microenvironments of tumors or within endosomal compartments of cells. A thorough understanding of its solubility is paramount for its effective use in synthesis, formulation, and various applications.

Qualitative Solubility of this compound

-

Protic Solvents (e.g., Water, Alcohols): this compound is highly reactive towards protic solvents. It is sensitive to moisture and readily hydrolyzes in water to form cis-aconitic acid.[4][5] Similarly, it reacts with alcohols to form the corresponding monoesters.[6][7] Therefore, it is considered reactive rather than soluble in these solvents in the traditional sense. For reference, its hydrolysis product, cis-aconitic acid, is soluble in water and alcohol, and slightly soluble in ether.[8][9]

-

Aprotic Solvents: Purification of this compound is often achieved through recrystallization, which provides insights into its solubility in certain aprotic organic solvents. Procedures involving refluxing in xylene or acetic anhydride followed by recrystallization from benzene (B151609) suggest that this compound is soluble in these solvents, particularly at elevated temperatures.[4][5]

Quantitative Solubility of Structurally Similar Cyclic Anhydrides

To provide a quantitative frame of reference for researchers, the following tables summarize the solubility of two structurally similar cyclic anhydrides: maleic anhydride and succinic anhydride. These compounds share the cyclic anhydride functional group and offer a proxy for the potential solubility behavior of cis-aconic anhydride in various organic solvents.

Table 1: Solubility of Maleic Anhydride in Various Organic Solvents at 25°C [10]

| Solvent | Solubility ( g/100 g) |

| Acetone (B3395972) | 227 |

| Ethyl Acetate (B1210297) | 112 |

| Chloroform (B151607) | 52.5 |

| Benzene | 50 |

| Toluene | 23.4 |

| o-Xylene | 19.4 |

| Carbon Tetrachloride | 0.60 |

| Ligroin | 0.25 |

Note: Maleic anhydride reacts with water to form maleic acid and with alcohols to form esters.[11][12] It is soluble in dioxane and slightly soluble in chloroform and benzene.[13]

Table 2: Qualitative and Temperature-Dependent Solubility of Succinic Anhydride [14][15][16]

| Solvent | Solubility | Temperature Dependence |

| Acetone | Easily Soluble | Solubility increases with temperature. |

| Acetonitrile (B52724) | Soluble | Solubility increases with temperature. |

| Ethyl Acetate | Soluble | Solubility increases with temperature. |

| 2-Propanol | Soluble | Solubility increases with temperature. |

| Chloroform | Soluble | Not specified |

| Carbon Tetrachloride | Soluble | Not specified |

| Alcohols | Soluble (with reaction) | Not specified |

| Benzene | Poorly Soluble | Not specified |

| Ether | Very Slightly Soluble | Not specified |

| Water | Very Slightly Soluble (with hydrolysis) | Not specified |

| Petroleum Ether | Practically Insoluble | Not specified |

Note: The solubility of succinic anhydride in acetone, acetonitrile, 2-propanol, and ethyl acetate increases with temperature. For instance, between 298.15 K and 333.15 K, the solubility order is acetone > acetonitrile > 2-propanol > ethyl acetate.[14]

Experimental Protocol for Determining the Solubility of this compound

Given the moisture sensitivity of cis-aconic anhydride, a carefully designed experimental protocol is necessary to obtain reliable solubility data. The following gravimetric method is recommended.

Objective: To determine the equilibrium solubility of cis-aconic anhydride in a given aprotic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous solvent of interest (e.g., benzene, xylene, dioxane)

-

Inert gas (e.g., nitrogen or argon)

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Drying oven

-

Glove box or glove bag (optional, but recommended)

Procedure:

-

Preparation of Saturated Solutions:

-

All glassware should be thoroughly dried in an oven at >100°C and cooled in a desiccator before use.

-

If available, perform all manipulations of the solid anhydride in a glove box or glove bag under an inert atmosphere.

-

Add an excess amount of cis-aconic anhydride to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Record the total mass of the vial and the anhydride.

-

Under an inert atmosphere, add a known volume or mass of the anhydrous solvent to the vial.

-

Tightly cap the vial.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature.

-

Agitate the vials for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately pass the solution through a syringe filter into a pre-weighed, dry vial. This step is critical to remove any undissolved solid particles.

-

Record the mass of the filtered solution.

-

-

Gravimetric Determination:

-

Evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the anhydride.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved cis-aconic anhydride can be determined by subtracting the initial mass of the empty vial.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Solubility ( g/100 mL): (mass of solute / volume of supernatant collected) x 100

-

Solubility (mol/L): (moles of solute / volume of supernatant collected in L)

-

Safety Precautions:

-

This compound is corrosive and can cause severe skin burns and eye damage.[1] Always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for the specific solvents being used for their handling and disposal requirements.

Visualizations

The following diagram illustrates the key steps in the experimental determination of cis-aconic anhydride solubility.

References

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Type of pH sensitive linker reveals different time-dependent intracellular localization, in vitro and in vivo efficiency in alpha-fetoprotein receptor targeted doxorubicin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. studenttheses.uu.nl [studenttheses.uu.nl]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 6318-55-4 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Buy cis-Aconitic acid | 499-12-7 | >98% [smolecule.com]

- 9. CIS-ACONITIC ACID | 585-84-2 [chemicalbook.com]

- 10. scent.vn [scent.vn]

- 11. chembk.com [chembk.com]

- 12. Properties and Stability of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 13. Maleic anhydride - CAMEO [cameo.mfa.org]

- 14. The solubility of Succinic anhydride_Chemicalbook [chemicalbook.com]

- 15. mpbio.com [mpbio.com]

- 16. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Thermal Behavior of cis-Aconitic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and decomposition pathway of cis-aconitic anhydride (B1165640). Understanding these characteristics is crucial for applications in drug delivery systems, polymer synthesis, and as a chemical intermediate where thermal processing is involved. This document summarizes key quantitative data, details experimental methodologies, and visualizes the decomposition process to support research and development efforts.

Thermal Stability and Decomposition Profile

cis-Aconitic anhydride is the initial product of the thermal dehydration of cis-aconitic acid. Studies utilizing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have elucidated its thermal behavior, revealing a multi-step decomposition process.

The initial dehydration of cis-aconitic acid to form this compound is the first key event. Subsequently, the anhydride undergoes further transformations at elevated temperatures. A notable characteristic of this process is the exothermic isomerization of the initially formed this compound into the more thermally stable trans-aconitic anhydride. This isomerization is a critical step in the overall decomposition pathway.[1][2]

The final decomposition products are reported to be citraconic anhydride and/or itaconic anhydride, formed through subsequent dehydration and decarboxylation reactions.[1][3] Under fire conditions, hazardous decomposition products include carbon oxides (CO and CO2).[4][5]

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from the thermal analysis of cis-aconitic acid, which directly relates to the formation and subsequent decomposition of this compound.

Table 1: Onset and End Decomposition Temperatures of cis-Aconitic Acid at Various Heating Rates [1]

| Heating Rate (K/min) | Onset Temperature (°C) | End Temperature (°C) |

| 5 | 131.75 | 147.05 |

| 10 | 141.95 | 157.65 |

| 15 | 148.85 | 167.95 |

Table 2: Second Stage Decomposition Temperatures of cis-Aconitic Acid (Decomposition of Anhydride Intermediate) at Various Heating Rates [1]

| Heating Rate (K/min) | Onset Temperature (°C) | End Temperature (°C) |

| 5 | 174.35 | 193.05 |

| 10 | 187.95 | 205.75 |

| 15 | 198.95 | 212.75 |

Table 3: Third Stage Decomposition Temperatures of cis-Aconitic Acid at Various Heating Rates [1]

| Heating Rate (K/min) | Onset Temperature (°C) | End Temperature (°C) |

| 5 | 254.05 | 304.75 |

| 10 | 268.35 | 326.85 |

| 15 | 277.25 | 339.85 |

Table 4: DSC Data for the Thermal Decomposition of cis-Aconitic Acid at a Heating Rate of 10 K/min [3]

| Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

| 134.55 | 86.55 |

| 185.25 | -23.61 |

Note: The negative enthalpy value indicates an exothermic process, corresponding to the isomerization of this compound to trans-aconitic anhydride.[1][2]

Experimental Protocols

The data presented in this guide were primarily derived from studies employing thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and hyphenated techniques such as TG-MS (Mass Spectrometry) and TG-FTIR (Fourier-Transform Infrared Spectroscopy).[1][2]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Apparatus : A Mettler-Toledo TGA/DSC 1 instrument was utilized for simultaneous TGA-DSC measurements.[1]

-

Sample Preparation : Samples with a mass of approximately 5-10 mg were placed in aluminum crucibles.[2]

-

Atmosphere : The experiments were conducted under a neutral argon atmosphere with a flow rate of 15 mL/min.[2]

-

Heating Program : Samples were heated over a temperature range of 293 K to 673 K (20°C to 400°C).[2] A range of linear heating rates (5, 10, and 15 K/min) were applied to study the kinetics of the decomposition.[1][2]

-

Data Analysis : The onset and end temperatures of decomposition were determined by extrapolation from the recorded TG and DSC curves.[1]

Hyphenated Techniques (TG-MS and TG-FTIR)

-

Purpose : To identify the gaseous products evolved during the thermal decomposition.[1]

-

TG-MS : A Netzsch STA 449 C Jupiter thermal analyzer was coupled with a Netzsch QMS 403/5Skimmer mass spectrometer.

-

TG-FTIR : A Netzsch STA 449 C Jupiter thermal analyzer was coupled with a Bruker Tensor 27 FTIR spectrometer.

-

Experimental Conditions : The heating program and atmosphere were consistent with the TGA/DSC experiments.[1]

Visualization of the Decomposition Pathway

The following diagrams illustrate the proposed thermal decomposition pathway of cis-aconitic acid, highlighting the formation and subsequent reactions of this compound, and the experimental workflow for its analysis.

Caption: Proposed thermal decomposition pathway of cis-aconitic acid.

Caption: Experimental workflow for thermal analysis.

References

A Technical Guide to the Moisture Sensitivity and Storage of cis-Aconitic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the inherent moisture sensitivity of cis-aconitic anhydride (B1165640), a critical reagent in the synthesis of pH-sensitive polymers and drug delivery systems. Understanding and controlling its stability is paramount for reproducible and successful research outcomes. This document outlines the chemical basis of its instability in the presence of water, provides recommended storage and handling protocols, and details experimental methods for assessing its integrity.

The Challenge of Moisture: Hydrolysis of cis-Aconitic Anhydride

This compound is susceptible to hydrolysis, a chemical reaction in which water cleaves the anhydride bond, converting it to cis-aconitic acid. This degradation pathway is irreversible and results in the loss of the anhydride's reactivity, which is crucial for its function as a modifying agent in the development of drug delivery systems and other advanced materials. The presence of the resulting dicarboxylic acid can alter reaction kinetics, stoichiometry, and the physicochemical properties of the final product.

The hydrolysis reaction proceeds via nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of the corresponding dicarboxylic acid.

Recommended Storage and Handling Protocols

To maintain the integrity and reactivity of this compound, strict adherence to proper storage and handling procedures is essential. The primary goal is to minimize exposure to atmospheric moisture.

Storage Conditions: It is recommended to store this compound in a cool, dry, and inert environment.[1] Visual inspection of the material upon receipt and before each use is crucial; any clumping or caking of the white crystalline solid may indicate moisture absorption.[2]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen.[1] |

| Container | Tightly sealed, opaque glass vial | Protects from light and moisture ingress. |

| Location | Desiccator with an active desiccant | Provides an additional layer of protection against ambient humidity. |

Handling Procedures: All manipulations of this compound should be performed under an inert atmosphere, such as in a glovebox or using a Schlenk line, to prevent exposure to ambient air.[2] All glassware and equipment must be rigorously dried before use, for example, by oven-drying overnight at >120°C and cooling under an inert gas stream.[2]

Experimental Protocols for Assessing Stability

The following protocols are adapted from established methods for other anhydrides and are recommended for determining the moisture content and monitoring the hydrolysis of this compound.

Protocol 1: Determination of Water Content by Karl Fischer Titration

This method is the industry standard for the accurate quantification of water content in solids and liquids.[1][2]

Objective: To quantify the moisture content of a this compound sample.

Materials:

-

Karl Fischer titrator (volumetric or coulometric)

-

Anhydrous Karl Fischer solvent (methanol-based or specialized formulation)

-

Karl Fischer titrant

-

Gas-tight syringe or a weighing boat for solid samples

-

This compound sample

Methodology:

-

System Preparation: The Karl Fischer solvent is added to the titration cell, and the instrument will pre-titrate the solvent to eliminate any residual water, establishing a dry baseline.[1]

-

Titer Determination: The titrant is calibrated by injecting a precise amount of a certified water standard. This determines the exact amount of water that reacts with 1 mL of the titrant.

-

Sample Introduction: A precisely weighed amount of this compound is quickly introduced into the titration cell.

-

Titration: The titration is initiated, and the instrument automatically dispenses the titrant until the endpoint is reached. The volume of titrant used is recorded.

-

Calculation: The water content in the sample is calculated based on the volume of titrant consumed and the predetermined titer.

Note: Some anhydrides can react slowly with the methanol (B129727) solvent in Karl Fischer reagents, which may lead to inaccurate readings. Specialized, methanol-free reagents are available and should be considered if this interference is suspected.[2]

Protocol 2: Monitoring Hydrolysis by In-Situ Fourier Transform Infrared (FTIR) Spectroscopy

This technique allows for real-time monitoring of the chemical changes in the reaction mixture without the need for sampling.[3]

Objective: To determine the rate of hydrolysis of this compound under specific conditions.

Materials:

-

FTIR spectrometer with an in-situ probe (e.g., ATR probe)

-

Reaction vessel (e.g., jacketed glass reactor) with a port for the in-situ probe

-

This compound

-

Water (or a solvent with a known water content)

Methodology:

-

Background Spectrum: A background spectrum of the solvent is acquired.

-

Reaction Initiation: A known amount of this compound is dissolved in the solvent within the reaction vessel, and the in-situ probe is submerged in the solution. A specific amount of water is then added to initiate the hydrolysis.

-

Data Acquisition: FTIR spectra are collected at regular intervals over the course of the reaction.

-

Data Analysis: The disappearance of the characteristic anhydride carbonyl stretching bands (typically around 1780 and 1850 cm⁻¹) and the appearance of the carboxylic acid carbonyl stretching band (around 1700 cm⁻¹) and the broad O-H stretching band (around 3000 cm⁻¹) are monitored. The concentration of the anhydride and acid over time can be determined by creating a calibration curve.

-

Kinetic Analysis: The rate of hydrolysis can be determined by plotting the concentration of this compound versus time.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the hydrolysis pathway and a recommended workflow for handling this moisture-sensitive reagent.

Caption: Hydrolysis of this compound to cis-aconitic acid.

References

Spectroscopic Profile of cis-Aconitic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-aconitic anhydride (B1165640) (CAS 6318-55-4), a molecule of interest in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise ¹H and ¹³C NMR data for cis-aconitic anhydride remains elusive in readily available literature, with many sources providing data for its hydrated form, cis-aconitic acid. However, historical literature provides some insight.

¹H NMR Data

A definitive ¹H NMR spectrum with assigned chemical shifts and coupling constants for this compound is not available in the public domain at this time. Older literature suggests that NMR data has been recorded, but the specific details are not provided in accessible abstracts.[1][2]

¹³C NMR Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the distinctive dual carbonyl (C=O) stretching bands typical of a cyclic anhydride.

Table 1: IR Spectroscopic Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

| Symmetric C=O Stretch | 1870 - 1845 | Strong | General for saturated cyclic anhydrides |

| Asymmetric C=O Stretch | 1800 - 1775 | Strong | General for saturated cyclic anhydrides |

| C-O-C Stretch | ~1058 | Strong | |

| C-C Stretch | 960 - 880 | Strong | General for cyclic anhydrides |

Note: The lower-wavenumber C=O stretch is typically more intense in cyclic anhydrides.[3][4]

Mass Spectrometry (MS)

Mass spectrometry data for this compound has been reported through Gas Chromatography-Mass Spectrometry (GC-MS).

Table 2: Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Note |

| 40 | Most Abundant | Top Peak |

| 44 | High | 2nd Highest Peak |

| 39 | High | 3rd Highest Peak |

| Multiple other fragments | Varies | Total of 84 peaks reported |

Source: PubChem CID 65163[5]

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

4.1. Sample Preparation

Synthesis and Purification: this compound can be synthesized from cis-aconitic acid. A common purification method involves refluxing the crude product in xylene or acetic anhydride, followed by evaporation of the solvent and recrystallization from benzene. It is crucial to note that this compound is sensitive to moisture.[1]

4.2. NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid sample like this compound would involve:

-

Dissolution: Dissolving a few milligrams of the purified anhydride in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to avoid reaction with the anhydride.

-

Data Acquisition: Recording the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

4.3. Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is then recorded. A background spectrum of the clean, empty ATR crystal should be taken prior to sample analysis.

Potassium Bromide (KBr) Pellet Method:

-

A small amount of this compound is finely ground with dry KBr powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the IR spectrometer for analysis.

4.4. Mass Spectrometry (GC-MS)

A typical GC-MS protocol for a solid analyte like this compound would involve:

-

Sample Derivatization (if necessary): To increase volatility for GC analysis, the anhydride may be derivatized.

-

Injection: The sample, dissolved in a suitable volatile solvent, is injected into the GC.

-

Gas Chromatography: The components of the sample are separated on a capillary column based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

- 1. This compound | 6318-55-4 [chemicalbook.com]

- 2. Alpha-methyl-cis-aconitic acid, cis-aconitase substrate. I. Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Aconitic anhydride | C6H4O5 | CID 65163 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and History of cis-Aconitic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Aconitic anhydride (B1165640), a reactive cyclic dicarboxylic anhydride, holds a unique position in the landscape of organic chemistry. Though not as widely recognized as some of its counterparts, its history is intertwined with early explorations of natural product chemistry and the study of fundamental reaction mechanisms. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of cis-aconitic anhydride, with a focus on the key experimental milestones that defined our understanding of this compound. While direct involvement in signaling pathways is not a prominent feature of its scientific narrative, its utility as a precursor in the synthesis of more complex molecules underscores its continued relevance.

Historical Perspective and Discovery

The story of this compound is intrinsically linked to that of its parent acid, aconitic acid. Aconitic acid itself was first isolated in 1820 by the Swiss chemist Jacques Peschier from the plant Aconitum napellus (wolf's bane). However, the specific isolation and characterization of its cis-anhydride form came much later.

The definitive synthesis and characterization of this compound is credited to the work of Malachowski and Maslowski in 1928 , as detailed in Chemische Berichte. Their work provided the first concrete evidence of the successful preparation of the cyclic anhydride from cis-aconitic acid. Prior to this, the thermal decomposition of citric acid was known to produce a mixture of products, including aconitic acid isomers and their anhydrides, but the specific isolation and structural confirmation of the cis-anhydride had not been explicitly detailed.

Subsequent studies further refined the understanding of this molecule. Notably, the work of Groth and Dahlén in 1967 provided key infrared spectroscopic data, which was crucial for confirming the cyclic anhydride structure. Later, in 1966, Gawron and Mahajan contributed to the characterization with nuclear magnetic resonance (NMR) spectroscopy, offering deeper insights into the molecule's stereochemistry.

Physicochemical Properties

This compound is a white to off-white crystalline solid. It is sensitive to moisture, readily hydrolyzing back to cis-aconitic acid.

| Property | Value | Reference |

| Molecular Formula | C₆H₄O₅ | |

| Molecular Weight | 156.09 g/mol | |

| Melting Point | 75-78 °C | [1][2] |

| CAS Number | 6318-55-4 |

Experimental Protocols

Synthesis of this compound from cis-Aconitic Acid

This is the most direct and common method for the preparation of this compound. The procedure involves the dehydration of cis-aconitic acid using a dehydrating agent, typically acetic anhydride.

Protocol:

-

Reactants: cis-Aconitic acid and acetic anhydride.

-

Procedure: cis-Aconitic acid is refluxed in an excess of acetic anhydride. The reaction time can vary, but is typically in the range of 1-2 hours.

-

Work-up: After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.

-

Purification: The resulting crude product is then recrystallized from a suitable solvent, such as benzene (B151609) or a mixture of ether and petroleum ether, to yield purified this compound.

Synthesis via Thermal Decomposition of cis-Aconitic Acid

Studies on the thermal behavior of aconitic acid have shown that the cis-isomer undergoes dehydration to form the anhydride at elevated temperatures.[1]

Protocol:

-

Apparatus: A thermogravimetric analysis (TGA) instrument or a reaction vessel suitable for heating under controlled atmosphere.

-

Procedure: A sample of cis-aconitic acid is heated in an inert atmosphere (e.g., argon).

-

Temperature Profile: The dehydration process leading to the formation of this compound is observed to begin at approximately 132°C (405 K).[1]

-

Product Isolation: In a preparative setting, the reaction would be carried out in a vessel equipped to collect the sublimed or distilled anhydride, followed by purification as described above.

Data Presentation

Spectroscopic Data

While the original spectra from the historical papers are not accessible, the key findings are summarized below. Modern spectroscopic data is also available in various databases.

| Technique | Key Observations | Reference |

| Infrared (IR) Spectroscopy | Presence of characteristic anhydride carbonyl stretching bands. | Groth & Dahlén (1967) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provided confirmation of the cis-stereochemistry and the overall molecular structure. | Gawron & Mahajan (1966) |

Visualizations

Historical Development of this compound

References

An In-depth Technical Guide to the Structures of cis- and trans-Aconitic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and chemical distinctions between cis-aconitic anhydride (B1165640) and trans-aconitic anhydride. This document details their synthesis, comparative physicochemical properties, and key applications, with a focus on their roles in drug delivery and polymer science.

Introduction

Aconitic acid, a tricarboxylic acid, exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid. These isomers can be dehydrated to form their respective cyclic anhydrides, cis-aconitic anhydride and trans-aconitic anhydride. The stereochemistry of the parent acid dictates the geometry of the resulting anhydride, which in turn significantly influences its physical properties, reactivity, and utility in various scientific applications. This compound, in particular, has garnered attention for its use as a pH-sensitive linker in drug delivery systems, while the trans isomer's precursor is explored as a cross-linking agent.[1][2]

Molecular Structure and Properties

The fundamental difference between cis- and trans-aconitic anhydride lies in the spatial arrangement of the substituents around the carbon-carbon double bond. In the cis isomer, the carboxyl groups are on the same side of the double bond, leading to a more sterically hindered and generally less stable conformation compared to the trans isomer, where they are on opposite sides. This structural difference manifests in their physical and chemical properties.

Data Presentation: Physicochemical Properties

| Property | This compound | trans-Aconitic Anhydride |

| CAS Number | 6318-55-4[3] | 14556-16-2 |

| Molecular Formula | C₆H₄O₅[3] | C₆H₄O₅ |

| Molecular Weight | 156.09 g/mol [3] | 156.09 g/mol |

| Melting Point | 75-78 °C[4] | Not readily available |

| Boiling Point | 397.8±25.0 °C (Predicted)[5] | 379.9 °C |

| Appearance | White to cream or pale brown powder/crystals[6] | Not readily available |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone[7] | Not readily available |

| Sensitivity | Moisture sensitive[5] | Not readily available |

Data Presentation: Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance)

| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| This compound | ~3.5 (s, 2H), ~6.3 (s, 1H) | Singlet, Singlet | CH₂, =CH |

| trans-Aconitic Anhydride | No experimental data found | - | - |

Note: Specific NMR data for the anhydrides is limited in the literature. The provided data for the cis isomer is based on typical shifts for similar structures.

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Compound | Chemical Shift (δ) ppm | Assignment |

| This compound | No experimental data found | - |

| trans-Aconitic Anhydride | No experimental data found | - |

FTIR (Fourier-Transform Infrared Spectroscopy)

| Compound | Wavenumber (cm⁻¹) | Assignment |

| This compound | ~1850, ~1780 | C=O stretch (anhydride) |

| ~1720 | C=O stretch (carboxylic acid) | |

| ~1640 | C=C stretch | |

| trans-Aconitic Anhydride | No experimental data found | - |

Note: Anhydrides typically show two carbonyl stretching bands due to symmetric and asymmetric stretching. The exact positions can vary based on the molecular structure and physical state.[8]

Experimental Protocols

Synthesis of Aconitic Acid (Precursor)

Aconitic acid, the precursor to both anhydrides, can be synthesized via the dehydration of citric acid.[9]

Materials:

-

Citric acid monohydrate

-

Concentrated sulfuric acid

-

Water

-

Glacial acetic acid

-

Concentrated hydrochloric acid

Procedure:

-

In a 1-liter round-bottomed flask equipped with a reflux condenser, place 210 g (1 mole) of powdered citric acid monohydrate.

-

Add a solution of 210 g (115 cc, 2 moles) of concentrated sulfuric acid in 105 cc of water.

-

Heat the mixture in an oil bath at 140–145°C for seven hours.

-

Pour the resulting light brown solution into a shallow dish and rinse the flask with 10 cc of hot glacial acetic acid.

-

Allow the solution to cool slowly to 41–42°C with occasional stirring to break up the solid mass of aconitic acid that separates.

-

Collect the solid on a suction funnel, press, and drain thoroughly until practically dry.

-

Stir the solid to a homogeneous paste with 70 cc of concentrated hydrochloric acid, cooled in an ice bath.

-

Collect the solid on a suction funnel, wash with two 10-cc portions of cold glacial acetic acid, and suck thoroughly dry.

-

Spread the product in a thin layer on a porous plate or paper for final drying. The product is a mixture of cis and trans isomers.

Synthesis and Purification of this compound

This compound can be prepared from the mixture of aconitic acids, followed by purification.

Materials:

-

Aconitic acid (mixture of isomers)

-

Acetic anhydride (Ac₂O) or Xylene

-

Benzene (B151609) (Note: Benzene is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood.)

Procedure:

-

Reflux the aconitic acid mixture in acetic anhydride or xylene for 1 hour.[5]

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the residue from benzene to yield purified this compound.[5]

Synthesis of trans-Aconitic Anhydride

The direct synthesis of trans-aconitic anhydride is less commonly described. One method suggests it is produced by the oxidation of trans-aconitic acid. Another study implies that thermal transformations of both citric acid and trans-aconitic acid can lead to the formation of trans-aconitic anhydride.

Applications and Signaling Pathways

This compound in pH-Sensitive Drug Delivery

This compound is a valuable tool in drug delivery due to its ability to form a pH-sensitive linker. When conjugated to a drug molecule containing an amine group, it forms an amide bond that is stable at physiological pH (7.4) but hydrolyzes in the acidic environment of endosomes and lysosomes (pH 5-6) or the tumor microenvironment.[10][11] This targeted release mechanism enhances the therapeutic efficacy of the drug while minimizing side effects.

The reaction of this compound with a primary amine on a drug or a polymer backbone results in the formation of a maleamic acid derivative. The adjacent carboxylic acid group participates in an intramolecular catalysis of the amide bond hydrolysis under acidic conditions.

Experimental Workflow for Polymer Conjugation

The conjugation of this compound to a polymer, such as poly(ethylene glycol)-block-poly(L-lysine), is a key step in creating pH-sensitive drug delivery systems.[5]

trans-Aconitic Anhydride in Polymer Cross-linking

trans-Aconitic acid, the precursor to the anhydride, is an effective cross-linking agent for polymers like starch.[2] The presence of multiple carboxylic acid groups allows for the formation of ester linkages with hydroxyl groups on the polymer chains, creating a three-dimensional network. This cross-linking enhances the mechanical properties and reduces the water solubility of the polymer films.[2]

Conclusion

The geometric isomerism of cis- and trans-aconitic anhydride leads to distinct chemical properties and applications. While both are derived from aconitic acid, the cis isomer has been extensively studied for its role in creating pH-sensitive drug delivery systems, offering a mechanism for targeted therapy. The trans isomer's precursor, on the other hand, shows promise as a bio-based cross-linking agent for modifying polymer properties. Further research into the synthesis and characterization of the trans-anhydride and a more detailed comparison of the spectroscopic data of both isomers would be beneficial for expanding their applications in materials science and pharmaceutical development.

References

- 1. pharmaceuticsconference.com [pharmaceuticsconference.com]

- 2. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 6318-55-4 [chemicalbook.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. fenyolab.org [fenyolab.org]

- 7. Crystal structures of aconitase with trans-aconitate and nitrocitrate bound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. studenttheses.uu.nl [studenttheses.uu.nl]

- 11. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Reactivity of Cis-Aconitic Anhydride: A Technical Guide for Drug Development Professionals

December 22, 2025

Abstract

Cis-aconitic anhydride (B1165640) is a cyclic anhydride of significant interest in the pharmaceutical sciences, primarily for its utility as a pH-sensitive linker in drug delivery systems. Its reactivity towards nucleophiles, particularly hydrolysis and aminolysis, underpins its function in creating conjugates that are stable at physiological pH but release their cargo in the acidic microenvironment of tumors or endosomes. This technical guide provides an in-depth analysis of the theoretical principles governing the reactivity of cis-aconitic anhydride, supported by available experimental data and computational studies on analogous systems. The document details the thermodynamics of its isomerization, the kinetics of its key reactions, and the mechanistic pathways of its pH-dependent cleavage. Detailed experimental protocols for characterizing its reactivity are also provided, along with visualizations of reaction workflows, to aid researchers and scientists in the rational design and development of novel drug delivery platforms.

Introduction

The targeted delivery of therapeutic agents to specific sites within the body is a cornerstone of modern drug development. A key strategy in this endeavor is the use of linker molecules that tether a drug to a carrier, such as a polymer or nanoparticle, and then release the drug in response to a specific physiological trigger. This compound has emerged as a valuable tool in this context due to the pH-lability of the amide bond formed upon its reaction with amine-containing drugs.

The reactivity of this compound is dictated by the electrophilicity of its carbonyl carbons and the strain within the five-membered ring. Nucleophilic attack by water (hydrolysis) or amines (aminolysis) leads to ring-opening and the formation of a carboxylic acid and an amide, respectively. The rate of these reactions is highly dependent on the pH of the surrounding medium, a property that is exploited in the design of drug delivery systems that target acidic tissues.

This whitepaper will delve into the theoretical underpinnings of this compound's reactivity, drawing upon computational chemistry studies and experimental evidence to provide a comprehensive understanding of its behavior.

Theoretical Framework

The reactivity of cyclic anhydrides like this compound can be rationalized through the principles of physical organic chemistry and computational modeling. Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms and predicting reactivity trends.[1][2] While specific DFT studies on the nucleophilic attack on this compound are limited in the public domain, valuable insights can be gleaned from studies on structurally similar molecules, such as maleic anhydride and its derivatives.[1][2]

The key factors influencing the reactivity of this compound are:

-

Ring Strain: The five-membered ring of the anhydride is strained, which contributes to its reactivity. Nucleophilic attack relieves this strain, providing a thermodynamic driving force for the reaction.

-

Electrophilicity of Carbonyl Carbons: The two carbonyl carbons are electrophilic and are the primary sites of nucleophilic attack. The electron-withdrawing nature of the adjacent carboxylic acid and the double bond enhances this electrophilicity.

-

Leaving Group Ability: The carboxylate group formed upon ring-opening is a good leaving group, facilitating the reaction.

Thermodynamics of Isomerization

This compound can undergo isomerization to its more stable trans-isomer. This transformation is an important consideration in its synthesis and storage. A theoretical study utilizing Density Functional Theory (DFT) has calculated the thermodynamic parameters for this isomerization.

| Thermodynamic Parameter | Value (kJ/mol) |

| Enthalpy of Isomerization (ΔH_isom) | -30.66 |

| Free Energy of Isomerization (ΔG_isom) | -27.48 |

Table 1: Calculated Thermodynamic Data for the Isomerization of this compound to trans-Aconitic Anhydride.

The negative values for both enthalpy and free energy indicate that the isomerization to the trans form is an exothermic and spontaneous process. This suggests that reaction conditions and storage should be carefully controlled to maintain the desired cis-isomer.

Reactivity with Nucleophiles

The primary reactions of this compound relevant to drug delivery are its reactions with nucleophiles, which lead to the opening of the anhydride ring.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis to form cis-aconitic acid. This reaction is a critical factor in the stability of drug conjugates in aqueous environments. The rate of hydrolysis is pH-dependent, being significantly faster under acidic conditions. This accelerated hydrolysis in acidic environments is a key feature of its use as a pH-sensitive linker.

Aminolysis

The reaction of this compound with primary or secondary amines results in the formation of an amide bond and a free carboxylic acid group. This is the key reaction for conjugating amine-containing drugs to the anhydride linker. The resulting amide bond is susceptible to intramolecularly catalyzed hydrolysis, particularly at acidic pH, which facilitates drug release.

A study on the conjugation of doxorubicin (B1662922) (an amine-containing anticancer drug) to a carrier using a this compound linker demonstrated the pH-dependent release of the drug. The half-life of doxorubicin release was found to be significantly shorter at pH 5.0 compared to physiological pH.[3]

| pH | Half-life of Doxorubicin Release (hours) |

| 5.0 | 3 |

| 7.4 | Stable |

Table 2: pH-Dependent Release of Doxorubicin from a cis-Aconityl Conjugate.[3]

This data quantitatively illustrates the pH-sensitive nature of the amide bond formed from this compound.

pKa of cis-Aconitic Acid

The pH-dependent reactivity of this compound and its derivatives is intimately linked to the pKa values of the carboxylic acid groups in the ring-opened product, cis-aconitic acid.[4][5][6] The protonation state of these carboxylic acid groups influences the rate of intramolecularly catalyzed hydrolysis of the amide bond in drug conjugates.

| pKa Value | Reported Value(s) |

| pKa1 | 1.95, 2.11, 2.78, 2.80 |

| pKa2 | 4.41, 4.46 |

| pKa3 | 6.21 |

Table 3: Reported pKa Values for cis-Aconitic Acid.[4][5][6][7][8]

The presence of a carboxylic acid group with a pKa around 4.4 is particularly relevant for pH-sensitive drug release in the endosomal/lysosomal compartments of cancer cells, where the pH is typically in the range of 4.5-6.5.

Experimental Protocols

To aid researchers in the characterization of this compound reactivity, the following section provides detailed methodologies for key experiments. These protocols are adapted from established methods for studying anhydride kinetics.[9][10][11]

Protocol for Kinetic Study of this compound Hydrolysis via In-Situ FTIR Spectroscopy

Objective: To determine the rate constant for the hydrolysis of this compound at a given temperature and pH.

Materials:

-

This compound

-

Deionized water

-

Buffer solutions of desired pH (e.g., phosphate (B84403) or acetate (B1210297) buffers)

-

Anhydrous solvent for stock solution (e.g., dioxane or acetone)

-

FTIR spectrometer with an in-situ attenuated total reflectance (ATR) probe

-

Jacketed reaction vessel with temperature control

-

Magnetic stirrer

Procedure:

-

Calibration: Prepare a series of standard solutions of cis-aconitic acid of known concentrations in the reaction buffer. Record the FTIR spectrum of each standard and create a calibration curve by plotting the absorbance of a characteristic carboxylic acid peak (e.g., C=O stretch) against concentration.

-

Reaction Setup: Assemble the jacketed reaction vessel with the ATR probe and magnetic stirrer. Circulate a fluid at the desired reaction temperature through the jacket.

-

Reaction Initiation: Add a known volume of the reaction buffer to the vessel and allow it to equilibrate to the desired temperature. Start collecting FTIR spectra at regular time intervals (e.g., every 30 seconds).

-

Injection: Prepare a concentrated stock solution of this compound in the anhydrous solvent. Inject a small, known volume of this stock solution into the reaction vessel with vigorous stirring to initiate the hydrolysis reaction.

-

Data Acquisition: Continue to collect FTIR spectra over time until the reaction is complete, as indicated by the disappearance of the anhydride peaks and the stabilization of the carboxylic acid peaks.

-

Data Analysis: Using the calibration curve, convert the absorbance of the cis-aconitic acid peak at each time point to concentration. Plot the concentration of this compound (calculated from the initial concentration and the concentration of the product) versus time. Determine the reaction order and the rate constant by fitting the data to the appropriate integrated rate law.

Protocol for Synthesis and pH-Dependent Release from a cis-Aconityl-Drug Conjugate

Objective: To synthesize a conjugate of this compound with an amine-containing drug and to quantify the rate of drug release at different pH values.

Materials:

-

This compound

-

Amine-containing drug

-

Anhydrous aprotic solvent (e.g., dimethylformamide, DMF)

-

Tertiary amine base (e.g., triethylamine)

-

Buffer solutions of different pH values (e.g., pH 7.4 and pH 5.0)

-

HPLC system with a suitable column for separating the drug from the conjugate

-

Dialysis tubing or size-exclusion chromatography columns for purification

Procedure:

-

Conjugation: Dissolve the amine-containing drug and a slight molar excess of this compound in the anhydrous solvent. Add the tertiary amine base to catalyze the reaction. Stir the reaction mixture at room temperature for a specified period (e.g., 2-24 hours).

-

Purification: Remove the solvent under reduced pressure. Purify the conjugate by dialysis or size-exclusion chromatography to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the formation of the conjugate using techniques such as NMR, mass spectrometry, and FTIR.

-

Release Study: Prepare solutions of the purified conjugate in the buffer solutions of different pH values. Incubate the solutions at 37°C.

-

Sampling and Analysis: At various time points, withdraw aliquots from each solution. Analyze the samples by HPLC to quantify the amount of free drug that has been released.

-

Data Analysis: Plot the percentage of drug released versus time for each pH. Determine the half-life of drug release at each pH to quantify the pH-sensitivity of the linker.

Visualizing Reaction Pathways and Workflows

Graphviz diagrams are provided below to illustrate key logical relationships and experimental workflows related to the study of this compound reactivity.

Caption: Workflow for a theoretical and experimental study of this compound reactivity.

Caption: Mechanism of pH-responsive drug release from a cis-aconityl conjugate.

Conclusion

This compound is a versatile and highly valuable molecule in the field of drug delivery. Its reactivity, particularly its pH-sensitive hydrolysis and aminolysis, allows for the intelligent design of drug conjugates that can selectively release their therapeutic payload in the acidic microenvironments characteristic of diseased tissues. This technical guide has provided a comprehensive overview of the theoretical principles governing the reactivity of this compound, supported by available experimental data. The detailed experimental protocols and workflow visualizations are intended to serve as a practical resource for researchers and scientists working to harness the potential of this unique molecule in the development of next-generation targeted therapies. Further computational studies focused specifically on this compound would be invaluable in refining our understanding of its reactivity and in guiding the design of even more sophisticated drug delivery systems.

References

- 1. A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DFT Modeling of the Alternating Radical Copolymerization and Alder-Ene Reaction between Maleic Anhydride and Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aconitic acid - Wikipedia [en.wikipedia.org]

- 5. Buy cis-Aconitic acid | 499-12-7 | >98% [smolecule.com]

- 6. Page loading... [guidechem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Human Metabolome Database: Showing metabocard for cis-Aconitic acid (HMDB0000072) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]

cis-Aconitic anhydride safety data sheet and handling precautions

An In-depth Technical Guide to cis-Aconitic Anhydride (B1165640): Safety Data Sheet and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling precautions for cis-Aconitic anhydride, a key reagent in various chemical syntheses. The following sections detail its properties, hazards, and the necessary measures to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is sensitive to moisture and should be stored accordingly.[2][3] Key quantitative data are summarized in the table below.

| Property | Value | References |

| CAS Number | 6318-55-4 | |

| Molecular Formula | C₆H₄O₅ | [4] |

| Molecular Weight | 156.09 g/mol | [4] |

| Melting Point | 75-78 °C (lit.) | [2] |

| Appearance | White to cream or pale brown powder/crystalline powder | [5] |

| Purity | ≥94% to ≥98% (depending on the supplier) | [5][6] |

Safety Data Sheet (SDS) Summary

This section summarizes the critical safety information typically found in a Safety Data Sheet for this compound.

Hazard Identification

This compound is classified as a hazardous substance.[1]

-

GHS Classification: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1).[1] It may also cause respiratory irritation.[1]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[1][7]

-

Precautionary Statements: P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363.[7]

First-Aid Measures

Immediate medical attention is required in case of exposure.[1]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[1]

-

Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediate medical attention is required.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Evacuate personnel to safe areas. Avoid dust formation and contact with skin, eyes, or clothing.[1]

-

Environmental Precautions: Should not be released into the environment.[1]

-

Containment and Cleaning: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.[1]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

-

Handling: Use only under a chemical fume hood.[1] Wear personal protective equipment, including chemical-resistant gloves and safety goggles or a face shield.[9] Avoid breathing dust.[1] Wash hands thoroughly after handling.[9]

-